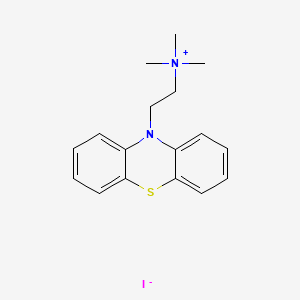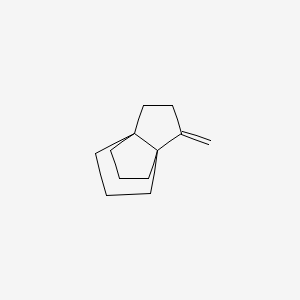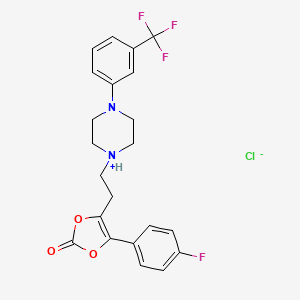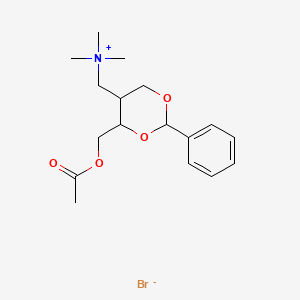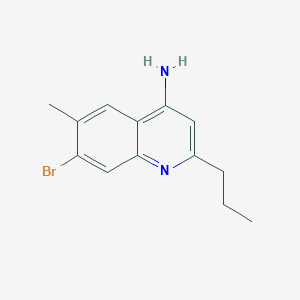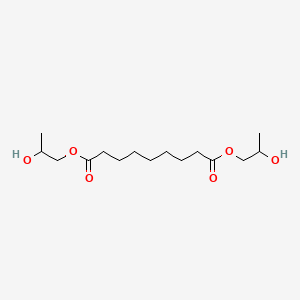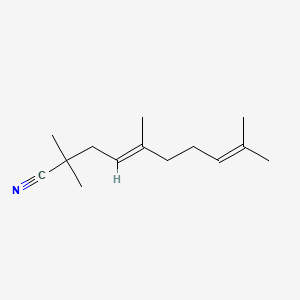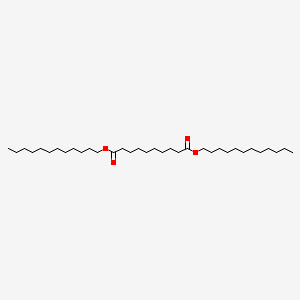
Didodecyl sebacate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl sebacate is an organic compound with the chemical formula C₃₄H₆₆O₄. It is a diester derived from sebacic acid and dodecanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of materials, particularly in the production of plastics and synthetic rubbers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Didodecyl sebacate is synthesized through the esterification of sebacic acid with dodecanol. The reaction typically involves heating sebacic acid and dodecanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Didodecyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Esterification: Sebacic acid and dodecanol in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: Water and an acid or base catalyst, such as hydrochloric acid or sodium hydroxide.
Transesterification: Another alcohol and a catalyst, such as sodium methoxide or potassium hydroxide.
Major Products Formed
Esterification: this compound and water.
Hydrolysis: Sebacic acid and dodecanol.
Transesterification: A new ester and the original alcohol (dodecanol).
Scientific Research Applications
Mechanism of Action
Didodecyl sebacate acts primarily as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing the flexibility and elasticity of the material. This mechanism involves the interaction of the ester groups with the polymer chains, which disrupts the crystalline structure and enhances the material’s flexibility .
Comparison with Similar Compounds
Similar Compounds
Dioctyl sebacate: Another ester of sebacic acid, commonly used as a plasticizer with similar properties but different molecular weight and chain length.
Dibutyl sebacate: A dibutyl ester of sebacic acid, used in similar applications but with different physical properties.
Uniqueness
Didodecyl sebacate is unique due to its longer alkyl chains, which provide superior flexibility and low-temperature performance compared to shorter-chain esters like dibutyl sebacate. Its high molecular weight also contributes to its lower volatility and better resistance to extraction by water and other solvents .
Properties
CAS No. |
2432-88-4 |
|---|---|
Molecular Formula |
C34H66O4 |
Molecular Weight |
538.9 g/mol |
IUPAC Name |
didodecyl decanedioate |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-19-23-27-31-37-33(35)29-25-21-17-18-22-26-30-34(36)38-32-28-24-20-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
HIKZOIYUQFYFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



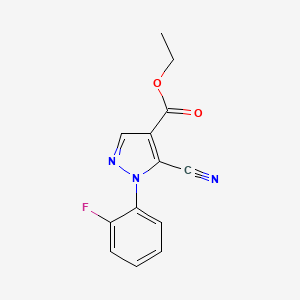

![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
